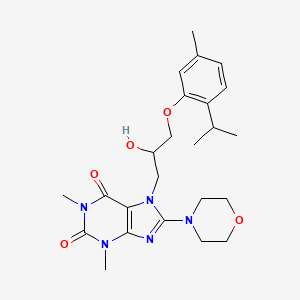
7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H33N5O5 and its molecular weight is 471.558. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione, identified by its CAS number 923227-77-4, is a purine derivative with potential biological applications. This compound has garnered attention due to its structural features that suggest possible antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is C24H33N5O4, with a molecular weight of approximately 455.5 g/mol. The structure includes a purine base modified with various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H33N5O4 |
| Molecular Weight | 455.5 g/mol |
| CAS Number | 923227-77-4 |
Antimicrobial Activity
Recent studies have highlighted the importance of developing new antimicrobial agents due to the rise of resistant pathogens. Compounds similar to this compound have shown promising results against Gram-positive bacteria and fungi.
- Mechanism of Action : The compound's antimicrobial activity is believed to stem from its ability to interact with bacterial cell membranes and inhibit critical biochemical pathways, leading to cell death.
- Case Studies : In vitro studies demonstrated that derivatives of similar structures exhibited significant activity against strains such as Staphylococcus aureus and Candida auris, indicating potential for broader applications in treating infections caused by resistant strains .
Anticancer Activity
The anticancer properties of purine derivatives have been extensively studied. The compound's structural features allow it to inhibit key enzymes involved in nucleic acid synthesis, which is crucial for cancer cell proliferation.
- Cell Line Studies : Research involving human lung cancer cell lines (A549) showed that modifications in the purine structure could enhance cytotoxicity against cancer cells. The presence of hydroxy and phenoxy groups appears to improve the compound's efficacy .
- Comparative Analysis : When tested alongside other known anticancer agents, this compound displayed comparable or superior activity, suggesting it may serve as a lead compound for further development in cancer therapeutics.
Research Findings
Several studies have reported on the synthesis and evaluation of related compounds, providing insights into the structure-activity relationship (SAR). These findings are critical for understanding how modifications can enhance biological activity.
Propriétés
IUPAC Name |
7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O5/c1-15(2)18-7-6-16(3)12-19(18)34-14-17(30)13-29-20-21(26(4)24(32)27(5)22(20)31)25-23(29)28-8-10-33-11-9-28/h6-7,12,15,17,30H,8-11,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAQEVOSLYNYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2C3=C(N=C2N4CCOCC4)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














